ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-neuroinflammatory activities . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to form the desired compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, the compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound also exhibits neuroprotective and anti-neuroinflammatory properties.
Pyrrolidine derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, leading to its potential therapeutic applications.
Properties
Molecular Formula |
C17H18FN5O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18FN5O3/c1-3-26-16(24)14-10(2)19-17(25)20-15(14)13-9-23(22-21-13)8-11-4-6-12(18)7-5-11/h4-7,9,15H,3,8H2,1-2H3,(H2,19,20,25) |
InChI Key |
BOOHFHCPLLBPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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